molecular formula C12H17NO4S B6235794 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid CAS No. 33004-99-8

2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid

Cat. No.: B6235794
CAS No.: 33004-99-8
M. Wt: 271.3
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Description

2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid is an organic compound that features a thiophene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid typically involves the following steps:

    Formation of the Boc-protected amino group: The starting material, 5-aminomethylthiophene, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to form the Boc-protected intermediate.

    Introduction of the acetic acid moiety: The Boc-protected intermediate is then subjected to a reaction with bromoacetic acid in the presence of a base like potassium carbonate (K2CO3) to introduce the acetic acid functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4) can be employed.

    Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then form hydrogen bonds or ionic interactions with biological targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-[5-({[(tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid: Similar structure but with an oxolane ring instead of a thiophene ring.

    5-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-boronic acid: Contains a boronic acid group instead of an acetic acid moiety.

Uniqueness

2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid is unique due to its combination of a Boc-protected amino group and a thiophene ring with an acetic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

CAS No.

33004-99-8

Molecular Formula

C12H17NO4S

Molecular Weight

271.3

Purity

95

Origin of Product

United States

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